molecular formula C14H9NO5 B15075740 5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione CAS No. 24943-28-0

5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione

Cat. No.: B15075740
CAS No.: 24943-28-0
M. Wt: 271.22 g/mol
InChI Key: GJFSSZJTVUJQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione is a naphthofuran-based compound characterized by a nitro (-NO₂) substituent and a partially hydrogenated etheno bridge (4,9-etheno). This structural framework combines a fused naphthalene-furan core with a non-aromatic bicyclic system, which distinguishes it from fully aromatic or fully saturated analogs.

Properties

CAS No.

24943-28-0

Molecular Formula

C14H9NO5

Molecular Weight

271.22 g/mol

IUPAC Name

3-nitro-11-oxatetracyclo[6.5.2.02,7.09,13]pentadeca-2(7),3,5,14-tetraene-10,12-dione

InChI

InChI=1S/C14H9NO5/c16-13-11-7-4-5-8(12(11)14(17)20-13)10-6(7)2-1-3-9(10)15(18)19/h1-5,7-8,11-12H

InChI Key

GJFSSZJTVUJQDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3C=CC2C4C3C(=O)OC4=O)C(=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione typically involves multiple stepsThe reaction conditions often require specific solvents, temperatures, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can lead to various oxidized products .

Scientific Research Applications

5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The nitro group may play a crucial role in its biological activity, potentially through the generation of reactive oxygen species or interaction with cellular enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and related naphthofuran derivatives:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups Notable Features
5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione (Target) Nitro (-NO₂), etheno bridge (4,9), partial saturation Not provided Nitro, ketone, fused naphthofuran Electron-withdrawing nitro group, rigid etheno bridge
4-Phenylnaphtho[2,3-c]furan-1(3H)-one Phenyl (-C₆H₅) at C4 Not provided Aromatic lactone, phenyl Type I isomer, fully aromatic core
9-Phenylnaphtho[2,3-c]furan-1(3H)-one Phenyl (-C₆H₅) at C9 Not provided Aromatic lactone, phenyl Type II isomer, co-crystallizes with Type I
5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one Hydroxy (-OH), methoxy (-OCH₃), methyl (-CH₃) Not provided Hydroxy, methoxy, methyl Hydrogen-bonding capacity, bioactive
4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione Phenyl at C4 and C9 350.37 Phenyl, ketone Increased steric bulk, lipophilic
Naphtho[2,3-c]furan-1,3-dione, 4-hydroxy-9-(4-methoxyphenyl)- Hydroxy (-OH), 4-methoxyphenyl Not provided Hydroxy, methoxyphenyl Polar substituents, potential bioactivity

Key Comparative Insights

  • Electronic Effects : The nitro group in the target compound contrasts with electron-donating groups (e.g., methoxy, hydroxy) in analogs like 5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one. This difference may reduce solubility in polar solvents but enhance stability toward electrophilic attack .
  • Stereochemical Rigidity: The etheno bridge imposes conformational constraints compared to fully aromatic systems (e.g., 4-phenylnaphthofuran derivatives) or flexible dihydro analogs (e.g., 3a,4-dihydro-9-phenylnaphtho[2,3-c]furan-1(3H)-one). This rigidity could influence binding affinity in biological systems .
  • Bioactivity Potential: Arylnaphthalene lactones, such as Type I/II isomers, exhibit antiviral and cytotoxic activities . While the target compound’s bioactivity is unconfirmed, its nitro group may modulate interactions with enzymes or receptors, akin to how methoxy/hydroxy groups enhance hydrogen bonding in related compounds .
  • Crystallographic Behavior: Co-crystallization of Type I and II isomers (e.g., 4-phenyl and 9-phenyl derivatives) highlights the role of substituent positioning in packing efficiency and crystal polarity . The target’s nitro group and etheno bridge may similarly affect crystallinity.

Research Findings and Data Gaps

  • Synthetic Routes : The Dehydro-Diels–Alder method used for arylnaphthalene lactones could theoretically apply to the target compound, though nitro group incorporation may require specialized conditions (e.g., nitration post-cyclization).
  • Thermal and Solubility Properties : Phenyl-substituted analogs exhibit higher melting points due to aromatic stacking, whereas polar groups (e.g., hydroxy) improve aqueous solubility . The nitro group’s impact on these properties remains speculative without experimental data.
  • Biological Studies : Evidence for bioactivity in similar compounds (e.g., lignans with antiviral effects ) suggests the target compound warrants evaluation for cytotoxicity or enzyme inhibition, particularly given nitro groups’ roles in prodrug activation .

Biological Activity

5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in pharmaceuticals and agriculture.

Chemical Structure and Properties

The compound's molecular formula is C14H9NO5C_{14}H_{9}NO_{5}, and its structure includes a nitro group and a fused ring system that contribute to its biological activities. The presence of the nitro group often enhances the compound's reactivity and interaction with biological targets.

PropertyValue
Molecular Weight255.23 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
ToxicityToxic if swallowed; causes skin irritation

Antitumor Activity

Research indicates that compounds similar to 5-nitro derivatives exhibit antitumor properties. Notably, the nitro group can play a crucial role in the activation of prodrugs that target cancer cells. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, suggesting potential as a chemotherapeutic agent.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of DNA synthesis : Nitro compounds can form reactive intermediates that interact with DNA.
  • Induction of oxidative stress : The compound may generate reactive oxygen species (ROS), leading to cellular damage.

Case Studies

  • Anticancer Studies : A study published in the Journal of Organic Chemistry evaluated the anticancer properties of nitro-containing compounds. The results indicated significant inhibition of tumor growth in vitro and in vivo models when treated with related compounds .
  • Herbicidal Activity : Similar nitro derivatives have been explored for their herbicidal properties. Research showed that these compounds inhibit key enzymes involved in plant growth, suggesting potential applications in agricultural pest control .

Table 2: Summary of Biological Activities

ActivityObservations
AntitumorInhibits growth of various cancer cell lines
HerbicidalInhibits enzyme activity related to plant growth
CytotoxicityInduces cell death through oxidative stress

Safety and Toxicology

The compound is classified as toxic if ingested and can cause skin irritation upon contact. Proper handling procedures are essential when working with this compound in laboratory settings.

Safety Data

  • Toxicity : H301 (Toxic if swallowed), H315 (Causes skin irritation) .
  • Protective Measures : Use gloves and eye protection when handling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.